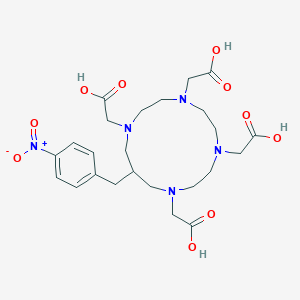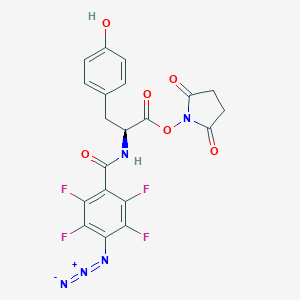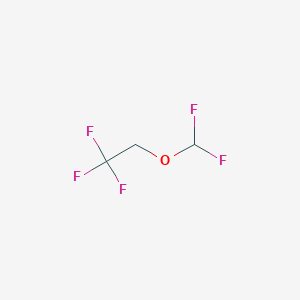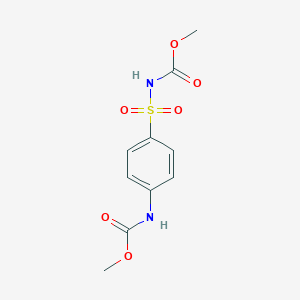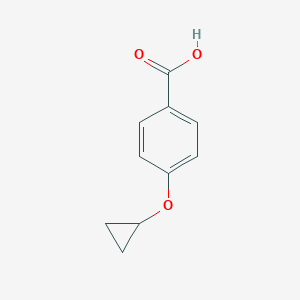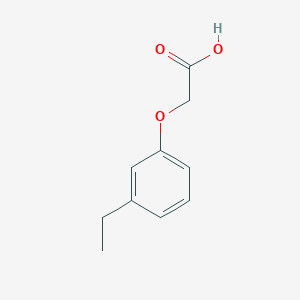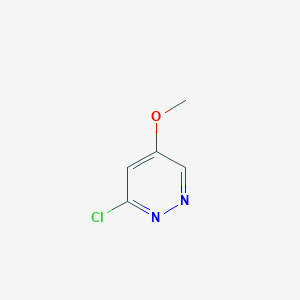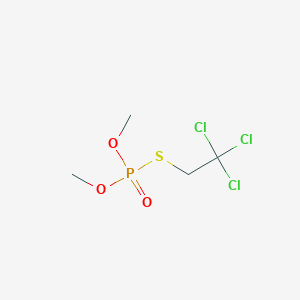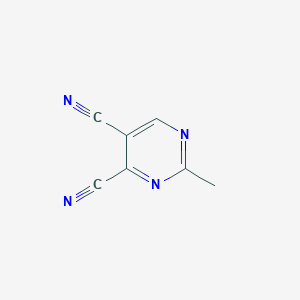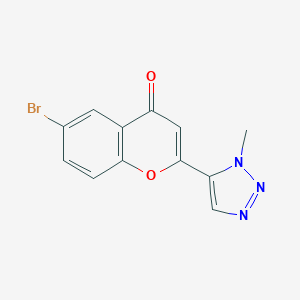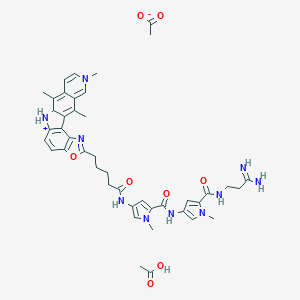
Net-opc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Net-opc, also known as netrin-1, is a protein that plays a crucial role in the development and maintenance of the nervous system. It is a member of the netrin family of proteins, which are involved in axon guidance, cell migration, and tissue differentiation. Net-opc is a multifunctional protein that can bind to different receptors and activate different signaling pathways, depending on the context.
Mecanismo De Acción
Net-opc exerts its effects through binding to different receptors, including DCC (deleted in colorectal cancer), UNC5 (uncoordinated-5), and neogenin. The binding of net-opc to DCC promotes axon attraction, whereas the binding to UNC5 promotes axon repulsion. The binding to neogenin can activate various intracellular signaling pathways, including the Rho GTPases, which are involved in cytoskeleton remodeling and cell migration.
Efectos Bioquímicos Y Fisiológicos
Net-opc can modulate various cellular processes, including cell adhesion, migration, and survival. It can also regulate the expression of various genes involved in neuronal development and function. Net-opc can induce the activation of various intracellular signaling pathways, including the PI3K-Akt and MAPK pathways, which are involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Net-opc is a valuable tool for studying nervous system development and regeneration. It can be used to manipulate axon guidance, cell migration, and synapse formation in vitro and in vivo. However, the effects of net-opc can be context-dependent, and its use can be limited by the availability of appropriate cell lines and animal models.
Direcciones Futuras
There are several directions for future research on net-opc. One area of interest is the role of net-opc in the regulation of neuronal survival and plasticity. Another area is the potential therapeutic applications of net-opc in the treatment of neurological disorders, such as spinal cord injury and multiple sclerosis. Additionally, the development of new tools for manipulating net-opc signaling, such as small molecules and antibodies, could facilitate the study of net-opc in various contexts.
Métodos De Síntesis
Net-opc is a 604 amino acid protein that is synthesized from the Net-opc gene. The gene is located on chromosome 17 in humans and is expressed in various tissues, including the brain, spinal cord, and peripheral nerves. The protein is secreted from cells as a pro-form that undergoes proteolytic cleavage to generate the mature form.
Aplicaciones Científicas De Investigación
Net-opc has been extensively studied in the context of nervous system development and regeneration. It has been shown to be involved in axon guidance, cell migration, and synapse formation. Net-opc is also involved in the regulation of neuronal survival and plasticity, as well as the formation of neural circuits. In addition, net-opc has been implicated in the pathogenesis of various neurological disorders, including spinal cord injury, multiple sclerosis, and Alzheimer's disease.
Propiedades
Número CAS |
130861-48-2 |
|---|---|
Nombre del producto |
Net-opc |
Fórmula molecular |
C43H52N10O8 |
Peso molecular |
836.9 g/mol |
Nombre IUPAC |
acetic acid;N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-[5-(13,17,20-trimethyl-6-oxa-4,17-diaza-11-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(20),2(10),3(7),4,8,13,15,18-octaen-5-yl)pentanoylamino]pyrrole-2-carboxamide;acetate |
InChI |
InChI=1S/C39H44N10O4.2C2H4O2/c1-21-26-20-47(3)15-13-25(26)22(2)36-34(21)35-27(45-36)10-11-30-37(35)46-33(53-30)9-7-6-8-32(50)43-23-16-29(49(5)18-23)39(52)44-24-17-28(48(4)19-24)38(51)42-14-12-31(40)41;2*1-2(3)4/h10-11,13,15-20,36,45H,6-9,12,14H2,1-5H3,(H3,40,41)(H,42,51)(H,43,50)(H,44,52);2*1H3,(H,3,4) |
Clave InChI |
NPRODMHNPOUCSV-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN(C=C2C(=C3C1[NH2+]C4=C3C5=C(C=C4)OC(=N5)CCCCC(=O)NC6=CN(C(=C6)C(=O)NC7=CN(C(=C7)C(=O)NCCC(=N)N)C)C)C)C.CC(=O)O.CC(=O)[O-] |
SMILES canónico |
CC1=C2C=CN(C=C2C(=C3C1[NH2+]C4=C3C5=C(C=C4)OC(=N5)CCCCC(=O)NC6=CN(C(=C6)C(=O)NC7=CN(C(=C7)C(=O)NCCC(=N)N)C)C)C)C.CC(=O)O.CC(=O)[O-] |
Sinónimos |
Net-OPC NetOPC netropsin-oxazolopyridocarbazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)
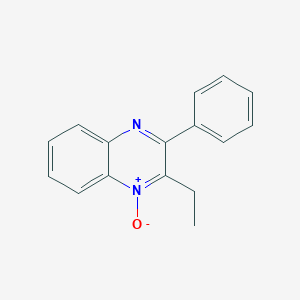
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
